
A Comparative Analysis of Strontium Gluconate
and Hyaluronic Acid in Osteoarthritis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Strontium gluconate

Cat. No.: B157204 Get Quote

An Objective Guide for Researchers and Drug Development Professionals

Osteoarthritis (OA), a prevalent degenerative joint disease, presents a significant challenge in

therapeutic development. Current treatments primarily focus on symptomatic relief, with a

pressing need for disease-modifying osteoarthritis drugs (DMOADs) that can slow or reverse

structural joint damage. This guide provides a detailed comparison of two therapeutic agents,

strontium (in the form of gluconate and the more extensively studied ranelate) and hyaluronic

acid (HA), in the context of OA treatment. We will delve into their mechanisms of action,

present quantitative data from key clinical trials, and outline the experimental protocols used to

generate this evidence.

Mechanism of Action: A Tale of Two Pathways
Strontium: A Dual-Action Agent Targeting Bone and Cartilage

Strontium, an alkaline earth metal, exhibits a unique dual mechanism of action that addresses

both the subchondral bone and cartilage, two key tissues implicated in OA pathogenesis.[1][2]

Preclinical and clinical studies have primarily utilized strontium ranelate, but the therapeutic

effects are attributed to the strontium ion.

The primary mechanism involves the modulation of bone remodeling.[1][3] In OA, abnormal

subchondral bone turnover contributes to cartilage degradation. Strontium promotes bone

formation and inhibits bone resorption.[4] It achieves this by stimulating osteoblast

differentiation and inhibiting osteoclast activity, partly through the OPG/RANKL signaling

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b157204?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3791090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6040865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3791090/
https://pubmed.ncbi.nlm.nih.gov/21700005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8796647/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pathway.[2][4] Specifically, strontium has been shown to decrease the expression of matrix

metalloproteinases (MMP-2 and MMP-9) and RANKL in human OA subchondral bone

osteoblasts, while increasing the production of osteoprotegerin (OPG), a decoy receptor for

RANKL.[3]

On the cartilage front, strontium directly stimulates chondrocytes to produce extracellular matrix

components. It has been shown to increase the synthesis of proteoglycans and type II

collagen.[5][6] This anabolic effect is mediated through several signaling pathways, including

the upregulation of SOX9, a critical transcription factor for chondrogenesis, and interaction with

the TGF-β/SMAD pathway.[7][8] Furthermore, strontium may exert anti-inflammatory effects by

inhibiting the Wnt/β-catenin signaling pathway, which is often overactive in OA and contributes

to cartilage degradation.[4][5]

Hyaluronic Acid: Restoring Joint Homeostasis through Viscosupplementation

Hyaluronic acid is a naturally occurring glycosaminoglycan and a major component of synovial

fluid and articular cartilage.[9] In OA, the concentration and molecular weight of HA in the

synovial fluid are reduced, leading to decreased viscoelasticity and lubrication.[10] Intra-

articular injections of HA, a procedure known as viscosupplementation, aim to restore the

rheological properties of the synovial fluid.[10][11][12]

Beyond its mechanical effects of lubrication and shock absorption, HA also exerts biological

effects on the various cells within the joint.[10][11] It interacts with cell surface receptors, most

notably CD44, which is present on synoviocytes and chondrocytes.[9][11][13] This interaction

can trigger a cascade of intracellular signals that modulate cell behavior.

HA has demonstrated anti-inflammatory properties by reducing the production of pro-

inflammatory mediators such as prostaglandins and cytokines (e.g., IL-1β, TNF-α, IL-6) and

downregulating the expression of matrix-degrading enzymes like MMPs.[11][14][15][16] It can

also have a chondroprotective effect by stimulating the synthesis of endogenous HA and

proteoglycans by synoviocytes and chondrocytes, respectively.[17] The anti-inflammatory

effects of HA are thought to be mediated, in part, through the inhibition of the MAPK and NF-κB

signaling pathways.[14][16]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6040865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8796647/
https://pubmed.ncbi.nlm.nih.gov/21700005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8139050/
https://pubmed.ncbi.nlm.nih.gov/11204430/
https://pubmed.ncbi.nlm.nih.gov/23334238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9197245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8796647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8139050/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6603175/
https://www.kneepaincentersofamerica.com/blog/the-science-behind-viscosupplementation-and-its-effectiveness-for-joint-pain
https://www.kneepaincentersofamerica.com/blog/the-science-behind-viscosupplementation-and-its-effectiveness-for-joint-pain
https://pmc.ncbi.nlm.nih.gov/articles/PMC4799378/
https://www.kneepaincentersofamerica.com/blog/what-is-viscosupplementation-injections
https://www.kneepaincentersofamerica.com/blog/the-science-behind-viscosupplementation-and-its-effectiveness-for-joint-pain
https://pmc.ncbi.nlm.nih.gov/articles/PMC4799378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6603175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4799378/
https://academic.oup.com/jbmr/article/12/10/1657/7514264
https://pmc.ncbi.nlm.nih.gov/articles/PMC4799378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8567800/
https://pubs.acs.org/doi/10.1021/acsomega.4c01911
https://www.ovid.com/jnls/jaaos/abstract/00124635-200009000-00001~viscosupplementation-therapeutic-mechanisms-and-clinical?redirectionsource=fulltextview
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097370/
https://pubs.acs.org/doi/10.1021/acsomega.4c01911
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data from Clinical and Preclinical
Studies
The following tables summarize key quantitative data from pivotal studies evaluating the

efficacy of strontium ranelate and hyaluronic acid in osteoarthritis.

Table 1: Efficacy of Strontium Ranelate in Knee Osteoarthritis (SEKOIA Trial)[1][18][19]

Outcome Measure Placebo (n=559)
Strontium Ranelate
1 g/day (n=558)

Strontium Ranelate
2 g/day (n=566)

Change in Joint

Space Width (JSW)

over 3 years (mm)

-0.37 (SD 0.59) -0.23 (SD 0.56) -0.27 (SD 0.63)

p-value vs. Placebo - <0.001 0.018

Radiological

Progression (%)
33% 22% 26%

p-value vs. Placebo - <0.05 <0.05

Change in WOMAC

Total Score
- NS

Significant

Improvement

(p=0.045)

Change in WOMAC

Pain Subscore
- NS

Significant

Improvement

(p=0.028)

Data from the 3-year, randomized, double-blind, placebo-controlled SEKOIA trial.[1][18][19]

Table 2: Efficacy of Hyaluronic Acid in Knee Osteoarthritis (Meta-analysis Data)[20][21]
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Outcome Measure Timepoint Result vs. Placebo/Control

Pain Relief (Visual Analogue

Scale - VAS)
Up to 1 month

Less effective than

corticosteroids (p=0.03)

3 months
Equal efficacy to

corticosteroids (p=0.29)

6 months
More effective than

corticosteroids (p=0.006)

5-8 weeks
Significant reduction in VAS at

rest (p=0.01)

WOMAC Score 3 months
No significant difference vs.

corticosteroids (p=0.29)

6 months
Greater improvement than

corticosteroids (p=0.005)

2-4 weeks

Significant reduction in pain

(p<0.0001) and stiffness

(p=0.01) subscales

Data compiled from meta-analyses of randomized controlled trials.[20][21]

Experimental Protocols
SEKOIA Trial: A Study of Strontium Ranelate in Knee Osteoarthritis[18][19][22]

Study Design: A 3-year, international, double-blind, randomized, placebo-controlled trial.

Participants: Ambulatory Caucasian men and women aged ≥50 years with primary knee

osteoarthritis of the medial tibiofemoral compartment. Inclusion criteria included Kellgren and

Lawrence grade 2 or 3, and a joint space width (JSW) of 2.5-5 mm, with knee pain on most

days in the previous month.

Intervention: Patients were randomly allocated to receive strontium ranelate 1 g/day , 2 g/day

, or a matching placebo.
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Primary Endpoint: The primary outcome was the radiographic change in JSW of the medial

tibiofemoral compartment over 3 years compared to placebo. Radiographs were taken at

baseline and annually.

Secondary Endpoints: These included the proportion of patients with radiological progression

(defined as a decrease in JSW of ≥0.5 mm), changes in the Western Ontario and McMaster

Universities Osteoarthritis Index (WOMAC) score, and knee pain assessments.

Safety Assessment: Safety was monitored at every visit throughout the trial.

In Vivo Animal Model: Medial Meniscal Tear (MMT) in Rats to Evaluate Strontium Ranelate[7]

Model: Osteoarthritis was induced in adult Sprague-Dawley rats via a medial meniscal tear

(MMT) operation in one knee, with the other knee serving as a sham control.

Intervention: Following the MMT surgery, rats were administered strontium ranelate via

gavage at two different doses (625 or 1800 mg·kg⁻¹·d⁻¹) or a vehicle control for 3 or 6

weeks.

Articular Cartilage Evaluation: After sacrifice, the knee joints were harvested. Articular

cartilage degeneration was assessed through histological analysis using Toluidine Blue O

staining to evaluate cartilage matrix and chondrocyte loss. Immunohistochemistry for SOX9

was performed to assess chondrocyte anabolic activity, and a TUNEL assay was used to

quantify chondrocyte apoptosis.

Subchondral Bone Analysis: The microarchitecture of the subchondral bone was analyzed

using micro-computed tomography (micro-CT) to measure indices such as bone volume

fraction and trabecular thickness. Confocal Raman microspectroscopy was used to

determine the mineral-to-collagen ratio, and nanoindentation testing was performed to

measure the intrinsic mechanical properties of the bone.

In Vitro Chondrocyte and Macrophage Co-culture System for Hyaluronic Acid Evaluation[14]

[16]

Objective: To simulate the inflammatory environment of an osteoarthritic joint and evaluate

the anti-inflammatory effects of hyaluronic acid.
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Cell Culture: Human chondrocyte cell lines and macrophage cell lines (e.g., THP-1 derived

macrophages) were used. Chondrocytes were stimulated with interleukin-1β (IL-1β) to

induce an inflammatory and catabolic state. Macrophages were activated with

lipopolysaccharide (LPS) and interferon-γ.

Co-culture System: A co-culture system was established to allow for paracrine signaling

between the chondrocytes and macrophages, mimicking their interaction in the joint.

Intervention: The co-culture was treated with a hyaluronic acid viscosupplement.

Outcome Measures: The effects of HA were assessed by measuring:

The production of nitric oxide.

The gene expression and protein levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α,

IL-6) in macrophages.

The gene expression of matrix metalloproteinases (MMP-3, MMP-13) and anabolic

markers (type II collagen, aggrecan) in chondrocytes.

The activation of key signaling pathways, such as the MAPK and NF-κB pathways, in both

cell types using techniques like Western blotting to measure the phosphorylation of key

signaling proteins.
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Caption: Signaling pathways of strontium in bone and cartilage.
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Caption: Signaling pathways of hyaluronic acid in joint cells.
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Caption: Workflow for the MMT animal model of osteoarthritis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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